Xanthoepocin
Description
Historical Context of Xanthoepocin Discovery and Initial Characterization
This compound, a notable natural product, was first discovered and isolated from the culture broth of the fungus Penicillium simplicissimum IFO5762. researchgate.net The initial process involved solvent extraction and subsequent chromatographic purification to obtain the pure compound. researchgate.net Early studies characterized this compound as a new antifungal antibiotic, demonstrating its inhibitory activity against Gram-positive bacteria and various yeasts. researchgate.net This discovery placed this compound among the growing number of bioactive secondary metabolites produced by the genus Penicillium. researchgate.netnih.gov
Subsequent research has identified this compound in other fungal species as well, including Penicillium ochrochloron, Penicillium olsonii, and Anthostomella pinea, indicating its widespread presence within this fungal group. researchgate.netnih.govwikipedia.org The initial characterization of its biological activity, particularly against pathogenic yeasts and methicillin-resistant Staphylococcus aureus (MRSA), led to its entry into preclinical test phases in the early 2000s. nih.gov More recent reinvestigations of this compound have highlighted its photolabile nature, a characteristic that was not fully explored in the initial studies. nih.govresearchgate.net These later studies have provided a more in-depth understanding of its chemical properties, including its degradation under blue light irradiation. nih.gov
Classification and Structural Family Affiliation of this compound within Natural Products
This compound is classified as a polyketide, a large and structurally diverse class of secondary metabolites synthesized by a wide range of organisms, including fungi. nih.govscite.ai Its biosynthesis follows the polyketide pathway, which involves the sequential condensation of acetyl-CoA and malonyl-CoA units. nih.govresearchgate.net The core structure of this compound is a homodimer composed of two naphthopyrone scaffolds. researchgate.net This structural feature is characteristic of many fungal pigments and is associated with a variety of biological activities. researchgate.net
Within the broader classification of natural products, this compound belongs to the xanthomegnin (B158392) family of compounds. nih.gov It is also categorized as an organooxygen compound and an organic heterotricyclic compound. nih.gov The chemical structure of this compound contains α,β-diepoxy functionalities, which are found in numerous other natural products and are often associated with significant biological activities. researchgate.net A proposed biosynthetic gene cluster (BGC) for this compound has been identified, which includes genes for a non-reducing polyketide synthase (NR-PKS), a laccase, and other modifying enzymes. researchgate.netuni-freiburg.de The proposed biosynthetic pathway suggests the initial formation of a polyketide scaffold, followed by a series of enzymatic modifications including methylation, hydroxylation, and epoxidation to form the final dimeric structure. uni-freiburg.de
Table 1: Chemical Classification of this compound
| Category | Classification |
|---|---|
| Broad Class | Natural Product |
| Structural Family | Polyketide nih.govscite.ai |
| Sub-Family | Xanthomegnin Family nih.gov |
| Core Scaffold | Dimeric Naphthopyrone researchgate.netdntb.gov.uabvsalud.org |
| Chemical Group | Organooxygen Compound, Organic Heterocyclic Compound nih.gov |
| Biosynthetic Pathway | Polyketide Pathway nih.govresearchgate.net |
Significance of this compound in Current Natural Product Chemistry and Antimicrobial Research
The significance of this compound in contemporary research stems primarily from its potent antimicrobial activity, especially in the context of rising antibiotic resistance. nih.gov It has demonstrated high activity against multi-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and, notably, linezolid (B1675486) and vancomycin-resistant Enterococcus faecium (LVRE), a particularly problematic and emerging multidrug-resistant pathogen. nih.govresearchgate.netnih.gov The re-evaluation of this "discarded antibiotic" with modern techniques has revealed that its efficacy can be significantly underestimated if its photolability is not considered during testing. nih.govnih.gov When protected from light, this compound exhibits minimum inhibitory concentrations (MICs) against MRSA that are up to five times lower than previously reported values. researchgate.netnih.gov
A key finding in recent research is that this compound is a photolabile molecule that produces singlet oxygen upon irradiation with blue light. nih.govresearchgate.net This property opens up new avenues for research into its potential application in photodynamic therapy (PDT). nih.govnih.govnih.govfrontiersin.org PDT is a treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species that can kill microbial cells. nih.govmdpi.com The ability of this compound to act as a photosensitizer suggests its potential use in developing novel antimicrobial strategies, particularly for localized infections where light application is feasible. nih.gov The study of this compound and its light-responsive nature may also encourage the re-examination of other previously discarded natural products for similar photosensitizing properties. nih.gov
Table 2: Investigated Antimicrobial Activity of this compound
| Target Organism | Resistance Profile | Significance |
|---|---|---|
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | High activity, particularly when protected from light. nih.govresearchgate.netnih.gov |
| Enterococcus faecium | Linezolid and Vancomycin-Resistant (LVRE) | Demonstrates potent activity against this challenging multidrug-resistant pathogen. nih.govresearchgate.netnih.gov |
| Gram-positive bacteria | General | Broadly active against this group of bacteria. researchgate.net |
| Yeasts | - | Initial studies showed antifungal activity. researchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
C30H22O14 |
|---|---|
Molecular Weight |
606.5 g/mol |
IUPAC Name |
14-(2,15-dihydroxy-12-methoxy-6-methyl-4,11-dioxo-5,13-dioxatetracyclo[8.5.0.03,8.012,14]pentadeca-1(10),2,6,8-tetraen-14-yl)-2,15-dihydroxy-12-methoxy-6-methyl-5,13-dioxatetracyclo[8.5.0.03,8.012,14]pentadeca-1(10),2,6,8-tetraene-4,11-dione |
InChI |
InChI=1S/C30H22O14/c1-9-5-11-7-13-17(19(31)15(11)25(37)41-9)23(35)27(29(39-3,43-27)21(13)33)28-24(36)18-14(22(34)30(28,40-4)44-28)8-12-6-10(2)42-26(38)16(12)20(18)32/h5-8,23-24,31-32,35-36H,1-4H3 |
InChI Key |
KJPAOKCLRDGPMI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C(C4(C(C3=O)(O4)OC)C56C(C7=C(C=C8C=C(OC(=O)C8=C7O)C)C(=O)C5(O6)OC)O)O)C(=C2C(=O)O1)O |
Canonical SMILES |
CC1=CC2=CC3=C(C(C4(C(C3=O)(O4)OC)C56C(C7=C(C=C8C=C(OC(=O)C8=C7O)C)C(=O)C5(O6)OC)O)O)C(=C2C(=O)O1)O |
Synonyms |
Xanthoepocin |
Origin of Product |
United States |
Biosynthetic Pathways and Regulation of Xanthoepocin Production
Fungal Producers and Ecological Context of Xanthoepocin
The ability to synthesize this compound is distributed across several species within the fungal kingdom, primarily within the genus Penicillium. These fungi occupy diverse ecological niches, from soil to endophytic relationships with plants.
Several fungal species have been identified as producers of this compound. Research has confirmed its isolation from a range of fungi, highlighting the compound's prevalence in specific genera.
Penicillium simplicissimum : this compound was first isolated from the culture broth of Penicillium simplicissimum IFO5762, where it was identified as a new antifungal antibiotic.
Penicillium ochrochloron : This species, specifically strain CBS 123823, is a known producer of this compound. researchgate.netresearchgate.netnih.govresearchgate.net Studies on this organism have explored the factors influencing its production, such as nutrient availability and light conditions. nih.govresearchgate.net
Anthostomella pinea : A wild fungal isolate identified as Anthostomella pinea has been shown to produce this compound. researchgate.net This finding is significant as it places this compound production outside the Penicillium genus, within the family Xylariaceae.
Penicillium olsonii : The production of this compound has also been reported in Penicillium olsonii, where it is part of a family of dimeric polyketides produced by this species. researchgate.net
Table 1: Primary Fungal Producers of this compound
| Fungal Species | Family | Notability |
|---|---|---|
| Penicillium simplicissimum | Aspergillaceae | Original source of isolation |
| Penicillium ochrochloron | Aspergillaceae | Studied for production regulation |
| Anthostomella pinea | Xylariaceae | Producer outside the Penicillium genus |
This compound is considered a widespread polyketide within the genus Penicillium. researchgate.netnih.gov Its common occurrence in various Penicillium species suggests a conserved biosynthetic pathway within this group. researchgate.net The identification of this compound in Anthostomella pinea indicates that the genetic blueprint for its synthesis is not exclusive to Penicillium and may be found in other fungal genera, particularly those known for producing a plethora of secondary metabolites. researchgate.net
Genetic and Enzymatic Basis of this compound Biosynthesis
As a polyketide, the biosynthesis of this compound is orchestrated by a suite of enzymes encoded by a dedicated biosynthetic gene cluster (BGC). This cluster contains the core synthase responsible for building the carbon skeleton and various tailoring enzymes that modify it to create the final complex structure.
The fundamental structure of this compound is derived from the polyketide pathway. researchgate.netnih.gov The backbone of the naphtho-γ-pyrone monomer is assembled by a non-reducing polyketide synthase (NR-PKS). nih.gov These large, multifunctional enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain. nih.gov The PKS dictates the chain length, cyclization pattern, and initial aromatic structure of the monomer that serves as the building block for this compound. nih.gov
Genome mining has become a key strategy for identifying the genetic basis of natural product synthesis. In a study of Anthostomella pinea, a putative BGC for this compound was identified using the antiSMASH tool. researchgate.netresearchgate.net This predicted cluster contains all the necessary enzymatic machinery for the proposed biosynthetic pathway. researchgate.net
The putative this compound BGC in A. pinea is predicted to contain:
A core non-reducing polyketide synthase (NR-PKS) gene.
Genes encoding various tailoring enzymes, including oxidoreductases (such as a laccase) and a methyltransferase.
Genes for regulatory proteins and transporters.
Homologous BGCs are also found in other fungi known to produce related naphthopyrone compounds, suggesting a conserved genetic architecture for this class of molecules. researchgate.net
Following the initial synthesis of the polyketide scaffold by the PKS, a series of tailoring enzymes modify the structure to yield the final this compound molecule. The proposed BGC in A. pinea provides clues to the functions of these enzymes. researchgate.net
Oxidoreductases : These enzymes are crucial for introducing oxygen atoms and modifying the oxidation state of the polyketide intermediate. The formation of the epoxide rings characteristic of this compound is a key step likely catalyzed by a monooxygenase, a type of oxidoreductase.
Methyltransferases : A methyltransferase is predicted within the BGC, which would be responsible for adding a methyl group to the naphthopyrone structure, a common modification in polyketide biosynthesis. researchgate.net
Laccases : this compound is a homodimer, formed by the coupling of two identical naphthopyrone monomers. researchgate.net This oxidative coupling reaction is believed to be catalyzed by a laccase, a type of multicopper oxidase. researchgate.netnih.gov Laccases are known to catalyze phenol-coupling reactions in the biosynthesis of many dimeric fungal polyketides. researchgate.netnih.gov For instance, the laccase Av-VirL in Aspergillus viridinutans, which is found in a BGC homologous to those for naphthopyrones, has been shown to catalyze the dimerization of related monomers, providing a strong model for the final step in this compound biosynthesis. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetyl-CoA |
Environmental and Physiological Regulation of this compound Accumulation
The production and accumulation of this compound, a polyketide produced by fungi such as Penicillium ochrochloron, are not constant but are instead intricately regulated by a combination of environmental cues and the physiological state of the organism. nih.govnih.gov Key factors influencing its biosynthesis include ambient light conditions and the availability of essential nutrients in the growth medium. nih.govresearchgate.net These external signals dictate the intracellular concentration of this compound, suggesting a sophisticated adaptive mechanism that controls the synthesis of this secondary metabolite.
Light is a critical environmental factor that profoundly impacts both the synthesis and stability of this compound. nih.gov The molecule itself is photolabile, meaning it degrades upon exposure to light, particularly blue light. nih.govresearchgate.net When subjected to blue light irradiation, this compound degenerates, producing singlet oxygen in the process. nih.govnih.govresearchgate.net This inherent instability is reflected in its production; biosynthesis is significantly reduced under blue light. researchgate.netresearchgate.net
Conversely, the highest intracellular concentrations of this compound are achieved when the producer organism, P. ochrochloron, is cultivated in darkness or under red light (wavelengths above 595 nm). nih.gov In bioreactor batch cultures grown under ammonium-limited conditions, cultivation in the dark or under red light resulted in this compound content of approximately 1.2% of the dry weight. nih.govresearchgate.net However, exposure to blue light under the same conditions drastically reduced the this compound content to below 0.1% of the dry weight. nih.govresearchgate.net It remains an open question whether this sharp decrease is due to the direct degradation of the compound or the suppression of its biosynthetic pathways. nih.gov
| Cultivation Condition | This compound Content (% of Dry Weight, w/w) | Reference |
|---|---|---|
| Darkness / Red Light / Ambient Light | ~1.2% | nih.govresearchgate.net |
| Blue Light | <0.1% | nih.govresearchgate.net |
Nutrient availability is a decisive factor in the regulation of this compound production. researchgate.net The synthesis of this pigment is significantly influenced by the limitation of specific nutrients, particularly nitrogen and phosphate (B84403). researchgate.net Research has consistently shown that ammonium (B1175870) limitation provides the most favorable condition for high-yield this compound production. nih.govnih.govresearchgate.net
In contrast, cultures grown under glucose-limited conditions produce almost no this compound, regardless of the lighting conditions. researchgate.net Phosphate-limited cultures also show an increased accumulation of this compound, although to a lesser extent than under ammonium limitation. researchgate.net The interplay between nutrient status and light is crucial; the highest yields are obtained when ammonium-limited cultures are combined with cultivation in darkness or under longer wavelengths of light (e.g., red, orange, yellow). nih.gov
| Nutrient Limitation Condition | Effect on this compound Production | Reference |
|---|---|---|
| Ammonium | Most favorable condition; highest content observed. | nih.govresearchgate.net |
| Phosphate | Increased content, but less than ammonium limitation. | researchgate.net |
| Glucose | Almost no this compound produced. | researchgate.net |
Within the fungal hyphae, this compound is not freely dispersed throughout the cytoplasm. Laser confocal microscopy studies have revealed that this compound is a pigment that is specifically concentrated and stored intracellularly within vacuoles. researchgate.net This compartmentalization likely serves to protect other cellular components from the potential reactivity of the compound, especially given its ability to produce reactive oxygen species like singlet oxygen when exposed to light. nih.govresearchgate.net Storing the pigment in vacuoles sequesters it, managing its concentration and localization within the cell.
Biological Activities and Molecular Mechanisms of Xanthoepocin
Antimicrobial Spectrum and Biological Potency of Xanthoepocin
This compound exhibits a significant antimicrobial profile, particularly against Gram-positive bacteria and pathogenic yeasts. nih.govresearchgate.net Its efficacy extends to multidrug-resistant strains, making it a compound of considerable interest in the face of rising antibiotic resistance. researchgate.netnih.gov
Activity against Gram-Positive Bacteria, including Multidrug-Resistant Strains (e.g., MRSA, LVRE)
This compound demonstrates potent activity against a range of Gram-positive bacteria. nih.gov Notably, its effectiveness has been confirmed against challenging multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and linezolid- and vancomycin-resistant Enterococcus faecium (LVRE). researchgate.netnih.gov
Recent studies, employing light-protective measures during susceptibility testing, have revealed minimum inhibitory concentration (MIC) values against Gram-positive bacteria, including MRSA, that are up to five times lower than previously reported. researchgate.netnih.gov This highlights the compound's intrinsic potency when its photolabile nature is taken into account. Specifically, this compound has shown high activity against a clinical isolate of LVRE, a particularly problematic resistant bacterium. researchgate.netnih.gov
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against select Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.25 - 0.5 |
| Enterococcus faecium (LVRE) | 0.5 |
Data derived from studies employing light-protected susceptibility testing. researchgate.netresearchgate.net
Antifungal Activity against Pathogenic Yeasts
In addition to its antibacterial properties, this compound is also recognized for its ability to inhibit pathogenic yeasts. nih.govresearchgate.net The compound has demonstrated antifungal activity against various yeast species, contributing to its broad antimicrobial spectrum. nih.govresearchgate.net This dual antibacterial and antifungal capability underscores the potential of this compound as a versatile antimicrobial agent. nih.govresearchgate.net
Photophysical and Photobiological Characteristics of this compound
A defining feature of this compound is its interaction with light, which leads to both degradation of the molecule and the generation of reactive oxygen species, resulting in photoantimicrobial effects. researchgate.netnih.gov
Photolabile Nature and Degradation under Light Exposure
This compound is a photolabile molecule, meaning it is susceptible to degradation upon exposure to light. researchgate.netnih.gov Studies have shown that under blue light irradiation, the compound degenerates. researchgate.net High-performance liquid chromatography (HPLC) analysis has confirmed the formation of several irradiation products when a solution of this compound is exposed to sunlight or controlled light sources. researchgate.net This instability in the presence of light is a critical factor to consider in its handling and in the evaluation of its biological activity. researchgate.netmedigraphic.comnih.gov
Generation of Reactive Oxygen Species (e.g., Singlet Oxygen) upon Irradiation
Upon irradiation, particularly with blue light, this compound acts as a photosensitizer, leading to the production of reactive oxygen species (ROS). researchgate.netnih.gov Specifically, it has been shown to generate singlet oxygen (¹O₂), a highly reactive form of oxygen. researchgate.netnih.gov The production of singlet oxygen has been confirmed through assays using 9,10-dimethylanthracene (B165754) (DMA), where the irradiation of this compound led to a reduction in DMA absorption, indicating ¹O₂ production. nih.gov The photochemical singlet oxygen production quantum yield (ΦΔ) for this compound has been determined to be 0.078 in deuterated methanol. nih.gov
Implications for Photoantimicrobial Effects
The light-induced generation of ROS by this compound has significant implications for its antimicrobial activity, a phenomenon known as a photoantimicrobial effect. researchgate.net The production of potent oxidizers like singlet oxygen contributes to the killing of microbial cells. researchgate.netfrontiersin.org This photodynamic activity suggests that this compound could be a candidate for photodynamic antimicrobial therapies, where a photosensitizer is activated by light to eliminate pathogenic microbes. researchgate.netnih.gov This re-evaluation of known compounds like this compound, with an understanding of their photobiological properties, may lead to new strategies in combating multiresistant bacteria. researchgate.netnih.gov
Molecular Targets and Cellular Pathway Interactions of this compound
This compound, a dimeric naphtho-γ-pyrone, demonstrates significant biological activity through its interaction with specific molecular targets and modulation of key cellular pathways. Its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B) and its antimicrobial properties are of particular scientific interest.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Protein tyrosine phosphatase 1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target. researchgate.netresearchgate.netfrontiersin.org this compound has been identified as an inhibitor of PTP1B, functioning through an allosteric mechanism rather than by competing with the substrate at the active site. researchgate.netnih.gov
Research, including docking studies and molecular dynamics simulations, has elucidated the allosteric nature of this compound's interaction with PTP1B. researchgate.netnih.gov this compound binds to a pocket distinct from the catalytic triad, located at the interface between the N-terminal and C-terminal domains of the enzyme. researchgate.netnih.gov The discovery of such allosteric sites has shifted strategies for developing new, more selective PTP1B inhibitors, as the active sites of protein tyrosine phosphatases are highly conserved. researchgate.netplos.org
The binding of an allosteric inhibitor like this compound induces significant conformational and dynamic changes in the enzyme's structure. researchgate.netnih.govresearchgate.net Molecular dynamics simulations have shown that this compound's binding locks the catalytically crucial WPD loop in a closed or inactive conformation. researchgate.netresearchgate.netnih.govresearchgate.net This conformational restriction prevents the substrate from binding and hinders the release of products, thereby inhibiting the enzyme's catalytic activity. researchgate.netnih.gov This mechanism, which exploits the mobility of the catalytic loop, is a general feature of allosteric inhibition in tyrosine phosphatases. researchgate.netplos.org The binding of the inhibitor can disrupt the hydrogen bond network within helices α3, α6, and α7, which is essential for the closure of the WPD loop, thus keeping PTP1B in an inactive state. plos.orgmdpi.com
Kinetic studies have quantitatively characterized the inhibitory effect of this compound on the full-length human PTP1B (hPTP1B1-400). The compound exhibits inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 8.8 ± 1.0 µM. researchgate.netnih.gov
Enzyme kinetic analysis reveals that this compound acts as a mixed-type inhibitor. researchgate.netnih.gov This indicates that it can bind to both the free enzyme and the enzyme-substrate complex. The inhibition constants have been determined to be a kᵢ of 5.5 μM and an αkᵢ of 6.6 μM. nih.gov Further biophysical analysis through intrinsic quenching fluorescence experiments showed that this compound behaves as a static quencher of hPTP1B, confirming direct binding to the enzyme. nih.gov
| Kinetic Parameter | Value | Description |
|---|---|---|
| IC₅₀ | 8.8 ± 1.0 µM | The concentration of this compound required to inhibit 50% of PTP1B activity. researchgate.netnih.gov |
| Inhibition Type | Mixed | Inhibitor binds to both the free enzyme and the enzyme-substrate complex. researchgate.netnih.gov |
| kᵢ | 5.5 µM | The inhibition constant for the binding of this compound to the free enzyme. nih.gov |
| αkᵢ | 6.6 µM | The inhibition constant for the binding of this compound to the enzyme-substrate complex. nih.gov |
| Affinity Constant (kₐ) | 3.7 × 10⁵ M⁻¹ | Measures the affinity of this compound for PTP1B as determined by fluorescence quenching. nih.gov |
| Stern-Volmer Constant (Ksv) | 1.1 × 10⁵ M⁻¹ | Indicates a static quenching mechanism, confirming complex formation. nih.gov |
Modulation of Broader Cellular Signaling Pathways
The inhibitory action of this compound on PTP1B has direct implications for broader cellular signaling. PTP1B is a critical negative regulator of both the insulin and leptin signaling pathways. frontiersin.orgresearchgate.netresearchgate.net By inhibiting PTP1B, this compound can potentially enhance the signaling cascade initiated by insulin and leptin. PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrates (IRS), and its inhibition would lead to sustained phosphorylation and downstream signaling, which is crucial for glucose homeostasis. researchgate.netresearchgate.net
Furthermore, structural analogs of this compound have been shown to modulate other significant cellular pathways. nih.gov For example, Diaporine A, which shares the semiquinone tetragonal structure with epoxide rings, inhibits the growth of non-small cell lung cancer by upregulating miR-99a, which in turn suppresses the mTOR signaling pathway. nih.govnih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and survival. nih.gov Inhibition of this pathway by Diaporine A leads to cell cycle arrest in the G1 phase. nih.gov Another analog, floccosin (B82986), has been reported to have an uncoupling effect on isolated mitochondria, suggesting an impact on cellular energy metabolism. nih.gov These findings suggest that compounds from the xanthomegnin (B158392) family, including this compound, may have the potential to influence a range of signaling pathways critical to cell proliferation, metabolism, and survival.
Mechanisms of Antimicrobial Action at the Molecular Level
This compound exhibits potent antibiotic activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and linezolid- and vancomycin-resistant Enterococcus faecium (LVRE). nih.govresearchgate.netnih.govnih.gov Its mechanism of action extends beyond simple membrane disruption, which is a common mode of action for many antimicrobial compounds. frontiersin.org
A key molecular mechanism underlying this compound's antimicrobial effect is its photolability. nih.govresearchgate.netnih.gov Studies have revealed that this compound is a photosensitizing molecule that, upon irradiation with blue light, produces singlet oxygen, a highly reactive oxygen species (ROS). nih.govresearchgate.netnih.gov The generation of singlet oxygen can inflict widespread damage to essential cellular components within the bacteria, including proteins, lipids, and nucleic acids, leading to cell death. This photochemical mechanism explains why the measured minimum inhibitory concentration (MIC) values for this compound are significantly lower when experiments are conducted with light-protecting measures. researchgate.netnih.gov The ability to generate ROS represents a distinct and potent antimicrobial strategy. While many polyphenolic compounds exert antimicrobial effects by interacting with cell membranes, chelating metal ions, or inhibiting metabolic enzymes, the photosensitizing nature of this compound is a more specific molecular action. mdpi.com
Structural Analogs, Derivatives, and Structure Activity Relationship Studies
Naturally Occurring Analogs of Xanthoepocin
This compound belongs to a class of fungal secondary metabolites characterized by a dimeric structure. Several naturally occurring analogs share a similar structural framework, offering insights into the biosynthetic pathways and the structural features essential for bioactivity.
Comparative Analysis with Floccosin (B82986) and Diaporine A
Among the known naturally occurring analogs of this compound are floccosin and diaporine A. researchgate.netnih.gov All three compounds share a distinctive semiquinone tetragonal structure featuring epoxide rings. researchgate.netnih.gov
This compound , produced by various Penicillium species, is a homodimer of two naphthopyrone units. researchgate.net
Floccosin , isolated from Epidermophyton floccosum, is another dimeric metabolite. cdnsciencepub.comdntb.gov.ua Its structure has been elucidated and shown to be closely related to this compound. dntb.gov.ua
Diaporine A , a more recently discovered analog from the endophytic fungus Diaporthe sp. 3lp-10, also possesses the characteristic semiquinone structure with epoxide rings. nih.gov
While structurally similar, these analogs exhibit variations in their bioactivity profiles. This compound is primarily recognized for its potent antibacterial activity, particularly against Gram-positive bacteria. researchgate.netresearchgate.net Floccosin has been reported to inhibit mitochondrial reactions. nih.govdntb.gov.ua Diaporine A, on the other hand, has demonstrated notable anti-cancer properties. nih.gov
| Compound | Source Organism | Core Structure | Key Bioactivity |
| This compound | Penicillium species | Dimeric naphtho-γ-pyrone | Antibacterial (Gram-positive) |
| Floccosin | Epidermophyton floccosum | Dimeric, related to this compound | Inhibition of mitochondrial reactions |
| Diaporine A | Diaporthe sp. 3lp-10 | Semiquinone with epoxide rings | Anticancer |
Bioactivity Profiles of Related Xanthomegnin-Family Members and Anthraquinone (B42736) Dimers
The broader family of compounds to which this compound belongs includes xanthomegnin (B158392) and various anthraquinone dimers. These compounds, while structurally distinct in some aspects, often share biosynthetic origins and exhibit a wide range of biological activities.
Xanthomegnin , like this compound, is a fungal polyketide. However, unlike this compound, it has been associated with genotoxicity. researchgate.net It is biosynthetically related to other dimeric naphthopyrones. uni-duesseldorf.de
Anthraquinone dimers represent a large and structurally diverse group of natural products. researchgate.net These compounds are known for a variety of biological activities, including antibacterial, antifungal, and cytotoxic properties. researchgate.netd-nb.info The linkage between the monomeric units in these dimers can vary significantly, influencing their biological profiles. nih.gov For instance, some anthraquinone dimers isolated from marine-derived fungi have shown selective antibacterial activity against Staphylococcus aureus. researchgate.net
Xanthone-anthraquinone heterodimers , such as the xanthoquinodins, are another related class of fungal metabolites. nih.gov These compounds merge xanthone (B1684191) and anthraquinone moieties and have demonstrated inhibitory effects against a range of human pathogens. nih.gov
The bioactivity of these related compounds underscores the importance of the dimeric scaffold. The specific arrangement of functional groups and the nature of the linkage between the monomeric units are critical determinants of their biological targets and efficacy.
Exploration of this compound Derivatives and Bioactivity Modulation
The potent bioactivity of this compound makes its scaffold an attractive starting point for the development of new therapeutic agents. Structural modification offers a pathway to enhance its activity, improve its pharmacokinetic properties, and potentially broaden its spectrum of action.
Strategies for Structural Modification and Diversification of this compound Scaffolds
Several strategies can be employed to modify the this compound scaffold. These approaches, drawn from general principles of medicinal chemistry, aim to create a library of derivatives with diverse properties. nih.gov
Modification of Peripheral Functional Groups: Altering existing functional groups on the this compound core is a common strategy. This could involve reactions such as alkylation, acylation, or glycosylation of hydroxyl groups. mdpi.com For example, in the related class of xanthones, modification of hydroxyl groups has been shown to influence antimicrobial activity. nih.gov
Introduction of New Functional Groups: The introduction of new functionalities, such as hydrophilic or ionizable groups, can be used to modulate properties like solubility. nih.gov This is particularly relevant for natural products that are often poorly soluble in water.
Modification of the Dimeric Linkage: The linkage between the two monomeric units of this compound is a key structural feature. Exploring different types of linkages could lead to novel derivatives with altered spatial arrangements and, consequently, different biological activities.
Synthesis of Hybrid Molecules: Combining the this compound scaffold with other bioactive pharmacophores is another approach to generate novel compounds with potentially synergistic or dual modes of action.
Correlating Structural Features with Biological Activities (Structure-Activity Relationship Principles)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its derivatives, several key structural features are likely to be important.
The Epoxide Rings: The presence of α,β-diepoxy-containing structures is a common feature among several bioactive natural products, including this compound and its analogs. researchgate.net These reactive groups are often crucial for the compound's mechanism of action, potentially through covalent interactions with biological targets.
The Dimeric Nature: The dimeric structure itself is a critical determinant of bioactivity. The spatial orientation of the two monomeric units and the nature of the linkage between them can significantly impact how the molecule interacts with its biological target. For other dimeric natural products, such as anthraquinones, the dimeric structure is known to be important for their antibacterial properties. d-nb.info
Substitution Patterns: The position and nature of substituents on the aromatic rings of the naphthopyrone units can influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to target proteins. SAR studies on other classes of compounds, like flavonoids, have shown that the hydroxylation pattern is crucial for their antibacterial activity. mdpi.com
By systematically synthesizing and testing a range of this compound derivatives, it is possible to build a comprehensive SAR model. This model can then guide the rational design of new compounds with improved therapeutic potential.
Advanced Methodologies and Future Research Directions for Xanthoepocin
Methodological Advances in Isolation and Analytical Characterization of Xanthoepocin
Recent research has focused on overcoming the challenges associated with the instability of this compound to develop more efficient isolation and characterization protocols.
Initially isolated from Penicillium simplicissimum IFO5762 through solvent extraction and chromatographic purification, the protocols for obtaining this compound have been substantially improved. nih.gov A key challenge identified in later studies was the compound's photolability and instability in acidic conditions. nih.gov This led to the development of optimized isolation processes that minimize light exposure and reduce the total time on silica (B1680970) gel. nih.gov
One refined protocol involves vacuum filtration chromatography on silica, followed by semipreparative and preparative column chromatography on reverse-phase material. nih.gov This improved method resulted in a tenfold increase in the yield of this compound, achieving a total yield of η = 1.5%. nih.gov Another study reported obtaining ultrapure this compound (>99% purity by HPLC) as a light-yellow solid through preparative HPLC. researchgate.net The extraction process typically involves using the mycelium of the producing fungus, such as Penicillium ochrochloron. nih.govresearchgate.net
Table 1: Comparison of this compound Purification Protocols
| Protocol Stage | Original Method | Refined Method | Rationale for Refinement |
| Initial Separation | Standard Chromatographic Purification nih.gov | Vacuum Filtration Chromatography on Silica nih.gov | Minimizes contact time with silica, reducing degradation. nih.gov |
| Purification | Chromatographic Purification nih.gov | Semipreparative and Preparative Reverse Phase Column Chromatography nih.gov | Improves purity and yield by leveraging different separation principles. |
| Light Exposure | Not specified | Minimized throughout the process nih.gov | Prevents photodegradation of the light-sensitive molecule. nih.gov |
| Reported Yield | η = 0.15% (from extract) researchgate.net | η = 1.5% (total yield) nih.gov | Tenfold increase in efficiency. nih.gov |
The structural elucidation and characterization of this compound have been accomplished using a suite of modern analytical techniques. These methods provide detailed information about its chemical structure, purity, and properties. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, has been fundamental in determining the complex structure of this dimeric naphthopyrone. nih.govresearchgate.net Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), has been used to confirm the molecular formula and fragmentation patterns of this compound. nih.govnih.govcore.ac.uk Liquid chromatography-mass spectrometry (LC-MS) is routinely used for its detection and analysis in fungal extracts. nih.govnih.gov
Other spectroscopic methods employed in its characterization include Infrared (IR) spectroscopy, which provides information on functional groups, and UV-Vis spectroscopy, which helps in understanding its electronic properties and photolability. nih.govresearchgate.net The absolute configuration of this compound has been determined by comparing theoretical and experimental Electronic Circular Dichroism (ECD) spectra, alongside GIAO-NMR DP4+ statistical analysis. researchgate.net
Table 2: Analytical Techniques Used in this compound Characterization
| Technique | Application | Key Findings |
| NMR Spectroscopy | Structural Elucidation | Confirmed the dimeric naphthopyrone scaffold. nih.govresearchgate.net |
| Mass Spectrometry (MS/HRMS) | Molecular Formula and Fragmentation | Determined molecular weight and confirmed identity. nih.govnih.gov |
| LC-MS | Detection and Analysis | Identified this compound in fungal extracts and culture broths. nih.govnih.gov |
| IR Spectroscopy | Functional Group Analysis | Provided data on the chemical bonds present in the molecule. nih.govresearchgate.net |
| UV-Vis Spectroscopy | Electronic Properties | Characterized its absorption of light, revealing its photolabile nature. nih.govresearchgate.net |
| ECD Spectroscopy & GIAO-NMR | Stereochemistry Determination | Established the absolute configuration as 7R,8S,9R,7'R,8'S,9'R. researchgate.net |
Genomic, Proteomic, and Metabolomic Approaches in this compound Research
The integration of "omics" technologies has provided deeper insights into the production of this compound, from its genetic origins to its metabolic network.
Genome sequencing has been instrumental in identifying the genetic blueprint for this compound production. By analyzing the genome of producing fungi like Anthostomella pinea, researchers have been able to predict the biosynthetic gene cluster (BGC) responsible for its synthesis. nih.gov Tools like fungiSMASH are used to scan the genome and identify clusters of genes that code for the enzymes involved in the production of secondary metabolites. nih.govresearchgate.net
The putative BGC for this compound is predicted to be a polyketide synthase (PKS) cluster. nih.govresearchgate.net It is hypothesized that the biosynthesis begins with a non-reducing PKS enzyme that creates the core polyketide structure. This is followed by modifications from tailoring enzymes, such as monooxygenases and dehydrogenases, to form the monomeric unit. nih.gov A crucial final step is believed to be a dimerization reaction, potentially catalyzed by a fungal laccase, to form the final homodimeric structure of this compound. nih.gov The identification of this BGC is a critical step towards potential heterologous expression and bioengineering of the pathway to produce novel derivatives. nih.gov
Untargeted metabolomics, particularly utilizing UPLC-QToF-MS/MS-based molecular networking, has become a powerful tool in this compound research. nih.govresearchgate.net Molecular networking organizes mass spectrometry data based on fragmentation similarity, clustering structurally related molecules together. researchgate.netescholarship.org This approach has successfully identified this compound in the extracts of various fungi, including Penicillium and Anthostomella species. nih.govresearchgate.net
This technique not only confirms the presence of known compounds like this compound but also facilitates the discovery of new, putative analogs. researchgate.net For instance, molecular networking analysis of A. pinea extracts revealed a node corresponding to this compound and a related node with a mass difference consistent with the loss of a water molecule, suggesting the presence of a dehydrated analog. nih.gov This methodology accelerates the dereplication process, helping researchers to quickly identify known compounds and focus on novel structures within a complex metabolome. researchgate.netresearchgate.net
Targeted metabolomics focuses on the precise quantification of a predefined set of metabolites. mdpi.comcreative-proteomics.com In this compound research, a quantitative analysis method using a High-Performance Liquid Chromatography-Diode Array Detector (HPLC-DAD) system has been established. nih.gov This targeted approach allows for accurate measurement of this compound concentrations in fungal mycelium extracts. nih.gov
The development of a robust quantification method is crucial for optimizing the production of this compound. nih.gov By accurately measuring the intracellular content of the antibiotic under different culture conditions, researchers can identify factors that enhance its biosynthesis. For example, targeted analysis revealed that ammonium-limited conditions significantly increased the intracellular this compound content in P. ochrochloron. nih.govresearchgate.net This knowledge is vital for developing large-scale fermentation processes for industrial production. nih.gov The method was validated according to ICH guidelines, ensuring its accuracy, linearity, and precision. nih.gov
In Vitro Model Systems and Experimental Design in this compound Studies
The study of this compound in a laboratory setting relies on carefully designed in vitro models that mimic physiological conditions. These models are essential for understanding the compound's biological activities and mechanisms of action. The design of these experiments often involves complex immune pathways that cannot be assessed with single or standard assays, necessitating a comprehensive approach that considers multiple factors in signaling cascades and cellular interactions. immundnz.com Human cell line-based models, including co-cultures of human tissue and immune cells, provide a customizable platform to investigate the immunomodulatory effects of compounds like this compound. immundnz.com
For instance, an in vitro biofilm model was developed to study the impact of substances on microbial communities, highlighting the importance of optimizing culture conditions to accurately reflect the natural environment. frontiersin.org This involves considering factors like the material used for biofilm growth and the duration of the culture. frontiersin.org The design of in vitro studies can be multifaceted, often involving initial cytotoxicity assessments to determine appropriate concentrations for further molecular analysis. researchgate.net
The production of this compound by fungi, such as Penicillium ochrochloron, is significantly influenced by cultivation conditions. researchgate.netnih.gov Optimizing these parameters is crucial for maximizing the yield of this bioactive metabolite. Research has shown that the intracellular content of this compound is highest under ammonium-limited conditions. researchgate.netnih.govresearchgate.net Light is another critical factor, with irradiation conditions in both petri dish and bioreactor batch cultures considerably affecting this compound biosynthesis. researchgate.netnih.govresearchgate.net
The optimization of submerged culture conditions is a common strategy to enhance the production of fungal metabolites. This involves a systematic investigation of various factors, including nutrient sources, pH, and temperature. hilarispublisher.comijcmas.comresearchgate.net For many fungi, the ideal temperature for mycelial growth is between 20–30°C. ijcmas.comczechmycology.org The pH of the culture medium also plays a vital role, with optimal values varying between different fungal species and even for different objectives, such as maximizing biomass versus metabolite production. ijcmas.comczechmycology.orginternationalscholarsjournals.com For example, while optimal mycelium production might occur at a lower pH, the strongest antibacterial activity of the produced metabolites could be observed at a slightly higher pH. czechmycology.org The choice of carbon and nitrogen sources in the culture medium is also a key determinant of both mycelial growth and secondary metabolite production. hilarispublisher.comijcmas.comczechmycology.org
Table 1: Factors Influencing Fungal Growth and Metabolite Production
| Factor | Description | Optimized For | Reference |
|---|---|---|---|
| Nitrogen Source | Ammonium-limited conditions have been found to enhance the intracellular content of this compound. | This compound Production | researchgate.netnih.govresearchgate.net |
| Light | Irradiation conditions significantly impact this compound biosynthesis in both petri dish and bioreactor cultures. | This compound Production | researchgate.netnih.govresearchgate.net |
| Temperature | Many basidiomycetes exhibit optimal mycelial growth within the range of 20–30°C. | Mycelial Growth | ijcmas.comczechmycology.org |
| pH | The ideal pH for mycelium production can differ from the pH that yields the highest antibacterial activity of metabolites. | Mycelial Growth & Activity | ijcmas.comczechmycology.orginternationalscholarsjournals.com |
| Carbon Source | The type of carbon source (e.g., glucose, cellulose) can differentially affect mycelial productivity and antibacterial activity. | Mycelial Growth & Activity | hilarispublisher.comijcmas.comczechmycology.org |
| Nitrogen Source | Different nitrogen sources (e.g., asparagine, peptone) can be optimal for either biomass production or antibacterial activity. | Mycelial Growth & Activity | ijcmas.comczechmycology.org |
A variety of advanced assays are employed to evaluate the antimicrobial and enzyme inhibitory properties of this compound. Traditional methods for assessing antimicrobial activity include agar (B569324) diffusion assays (disk and well diffusion), broth dilution, and the cross-streak method. nih.govmdpi.com These techniques are cost-effective and widely used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms. nih.govmdpi.com For instance, the MIC of this compound against several strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and linezolid- and vancomycin-resistant Enterococcus faecium (LVRE), has been determined using such methods, often with modifications like light protection to account for the compound's photolability. researchgate.netnih.gov
More advanced techniques offer higher sensitivity and throughput. These include flow cytometry, impedance analysis, and bioluminescent assays, which can provide deeper insights into the effects of antimicrobials on cellular integrity. nih.gov The time-kill kinetics assay is another valuable method that provides information on the bactericidal or bacteriostatic nature of a compound by measuring changes in cell density over time. mdpi.comactascientific.com
For evaluating enzyme inhibitory activity, spectrophotometric assays are commonly used. For example, the inhibitory activity of compounds against protein tyrosine phosphatase 1B (PTP1B) can be measured using a fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP). mdpi.com Such assays allow for the determination of the half-maximal inhibitory concentration (IC50) by pre-incubating the enzyme with various concentrations of the test compound before initiating the reaction with the substrate. mdpi.com Similarly, xanthine (B1682287) oxidase inhibitory activity can be assessed by measuring the change in absorbance at a specific wavelength. nih.gov
Table 2: Assays for Evaluating Bioactivity
| Assay Type | Principle | Application | Reference |
|---|---|---|---|
| Agar Diffusion | Diffusion of antimicrobial agent into agar medium, inhibiting microbial growth. | Determining antimicrobial susceptibility and MIC. | nih.govmdpi.com |
| Broth Dilution | Determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth. | Precise MIC determination. | nih.govmdpi.com |
| Time-Kill Kinetics | Measuring the rate of microbial killing over time in the presence of an antimicrobial agent. | Assessing bactericidal vs. bacteriostatic activity. | mdpi.comactascientific.com |
| Resazurin (B115843) Assay | A colorimetric assay where the reduction of resazurin by viable cells indicates metabolic activity. | High-throughput screening of antimicrobial activity. | nih.gov |
| Enzyme Inhibition Assay | Measuring the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. | Determining IC50 values and inhibition kinetics. | mdpi.comnih.gov |
Emerging Research Avenues and Biotechnological Potential of this compound
Recent research has opened up new and exciting avenues for the application of this compound, particularly in the fields of photodynamic therapy and biocatalysis. Its unique properties suggest significant biotechnological potential that is yet to be fully explored.
Photodynamic antimicrobial therapy (PACT) is an emerging strategy that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that are toxic to microorganisms. frontiersin.orgdovepress.com this compound has been identified as a photolabile molecule that produces singlet oxygen when irradiated with blue light, making it a promising candidate for PACT. researchgate.netnih.govresearchgate.net This property could be harnessed to develop novel treatments for infections, especially those caused by antibiotic-resistant bacteria. dovepress.com The mechanism of PACT involves the photosensitizer being excited to a higher energy state upon light absorption, leading to the production of cytotoxic ROS that can kill a broad spectrum of pathogens, including bacteria, viruses, and fungi. frontiersin.orgdovepress.com The effectiveness of PACT has been demonstrated in various applications, including the treatment of fungal nail infections and skin infections. frontiersin.orgyourfootclinic.com.au The development of this compound-based PACT could offer a valuable alternative to conventional antibiotics, with the added advantage that repeated treatments are less likely to induce resistance. dovepress.com
The rise of antimicrobial resistance has prompted a re-evaluation of previously discovered but discarded natural products. news-medical.net Many compounds that were initially deemed to have weak or undesirable properties may hold untapped potential when re-examined with modern technologies. news-medical.net this compound itself is an example of a "discarded" antibiotic that has shown potent activity against multi-drug resistant bacteria upon re-evaluation. researchgate.netnih.gov This highlights the importance of revisiting natural product libraries and applying new screening methods and analytical techniques to uncover their true therapeutic value. researchgate.netnih.gov The process of drug discovery is fraught with high failure rates, often due to unforeseen toxicity or lack of efficacy. nih.govelifesciences.org By focusing on compounds that have already demonstrated some level of biological activity, researchers may be able to fast-track the early stages of drug development. news-medical.net Furthermore, understanding the metabolic fate of these compounds is crucial, as metabolites can sometimes be more active or have a better safety profile than the parent drug. nih.gov
Computational Chemistry and Molecular Modeling in this compound Research
Computational chemistry and molecular modeling have become indispensable tools in the study of natural products, providing profound insights into their mechanisms of action at a molecular level. kallipos.grscirp.org For this compound, these advanced methodologies have been pivotal in elucidating its interaction with biological targets, guiding further experimental research. Techniques such as molecular docking and molecular dynamics (MD) simulations have been instrumental in characterizing the binding mode and inhibitory mechanism of this compound, particularly against its identified target, protein tyrosine phosphatase 1B (PTP1B). researchgate.netnih.govplos.org
Molecular Docking
Molecular docking studies are computational simulations that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org In the context of this compound research, docking has been employed to identify its binding site on the human protein tyrosine phosphatase 1B (hPTP1B). nih.govresearchgate.net
Research involving a homologated model of the full-length hPTP1B (hPTP1B₁₋₄₀₀) revealed that this compound does not bind to the enzyme's active site, which contains the catalytic triad. nih.govresearchgate.net Instead, the docking simulations predicted that this compound settles into a distinct pocket located at the interface of the N-terminal and C-terminal domains. nih.govresearchgate.net This finding was crucial as it suggested an allosteric mechanism of inhibition, a mode of action where an inhibitor modulates the enzyme's activity by binding to a site other than the active site. researchgate.netacs.org The discovery of allosteric sites in PTP1B has opened new avenues for developing more selective inhibitors, as the active sites of protein tyrosine phosphatases are highly conserved. researchgate.netacs.org
Molecular Dynamics Simulations for Target Interaction
Following the initial predictions from molecular docking, molecular dynamics (MD) simulations were performed to investigate the dynamic effects of this compound binding to hPTP1B. nih.gov MD simulations provide a detailed view of the conformational changes and dynamics of a protein-ligand complex over time. biorxiv.org
These simulations demonstrated that the binding of this compound induces significant conformational and dynamic changes in the enzyme. nih.govresearchgate.net Specifically, this compound was shown to lock the catalytically important WPD loop of hPTP1B₁₋₄₀₀ into a closed and inactive conformation. researchgate.netnih.govresearchgate.net By stabilizing this closed state, this compound effectively prevents the enzyme from binding to its substrate and releasing the product, thereby inhibiting catalysis. nih.govresearchgate.net This detailed molecular motion, revealed through MD simulations, provides a robust model for the allosteric modulation triggered by this compound. researchgate.netnih.gov
The computational findings are supported by kinetic and biophysical data, which show this compound acts as a mixed-type inhibitor and a static quencher of hPTP1B's intrinsic fluorescence. nih.govresearchgate.net
Detailed Research Findings for this compound and hPTP1B Interaction
The table below summarizes the key quantitative findings from computational and experimental studies on the interaction between this compound and its target, hPTP1B.
| Parameter | Value | Description | Source |
| IC₅₀ | 8.8 ± 1.0 µM | The half-maximal inhibitory concentration against hPTP1B₁₋₄₀₀. | nih.govresearchgate.net |
| Inhibition Type | Mixed-type | Indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. | nih.govresearchgate.net |
| kᵢ | 5.5 µM | The inhibition constant, representing the binding affinity to the free enzyme. | nih.govresearchgate.net |
| αkᵢ | 6.6 µM | The inhibition constant representing the binding affinity to the enzyme-substrate complex. | nih.govresearchgate.net |
| Binding Site | Allosteric | Located at the interface of the N and C-terminal domains, distinct from the catalytic site. | nih.govresearchgate.net |
| Mechanism | Allosteric Modulation | Locks the WPD loop in a closed, inactive conformation, preventing substrate binding and catalysis. | researchgate.netnih.govresearchgate.net |
| kₐ (Affinity Constant) | 3.7 × 10⁵ M⁻¹ | Determined by intrinsic quenching fluorescence experiments, corroborating binding affinity. | nih.govresearchgate.net |
| Kₛᵥ (Stern-Volmer Constant) | 1.1 × 10⁵ M⁻¹ | Indicates a static quenching mechanism, where a stable ground-state complex is formed. | nih.govresearchgate.net |
Q & A
Q. How should researchers contextualize this compound’s activity against multidrug-resistant (MDR) pathogens in manuscripts?
- Methodological Answer : Frame findings using PICOT criteria: Population (MDR Gram-positive isolates), Intervention (this compound MICs), Comparison (clinical antibiotics like vancomycin), Outcome (log reduction), and Time (24-hour incubation). Discuss relevance to photodynamic therapy applications .
Q. What are best practices for reporting conflicting data on this compound’s extraction yields?
- Methodological Answer : Disclose all experimental variables (e.g., media composition, extraction solvents) in supplemental materials. Use Bland-Altman plots to quantify inter-batch variability and justify outlier exclusion criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
